molecular formula C24H33N5O3 B13116939 tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate

Cat. No.: B13116939
M. Wt: 439.6 g/mol
InChI Key: NURHSIRRTCIPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.

Preparation Methods

The synthesis of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid under mild conditions, involving tandem C–N and C–O bond formation reactions . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature yields the desired product with good to excellent yields .

Chemical Reactions Analysis

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of histamine 4 receptors, which play a crucial role in the immune and inflammatory response. By binding to these receptors, the compound can modulate the activity of various signaling pathways involved in inflammation and allergic reactions .

Comparison with Similar Compounds

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate can be compared with other tricyclic compounds, such as:

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate

InChI

InChI=1S/C24H33N5O3/c1-17-7-5-6-8-18(17)15-29-21(30)19-16-27(13-10-26-23(31)32-24(2,3)4)12-9-20(19)28-14-11-25-22(28)29/h5-8H,9-16H2,1-4H3,(H,26,31)

InChI Key

NURHSIRRTCIPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CCNC(=O)OC(C)(C)C)N4C2=NCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.